molecular formula C11H8ClNO B3389941 2-Chloro-3-acetylquinoline CAS No. 94741-41-0

2-Chloro-3-acetylquinoline

Cat. No.: B3389941
CAS No.: 94741-41-0
M. Wt: 205.64 g/mol
InChI Key: YNCAAPUPTPBSNH-UHFFFAOYSA-N
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Description

2-Chloro-3-acetylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the second position and an acetyl group at the third position of the quinoline ring.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-acetylquinoline can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, which utilizes N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3) to form the reactive intermediate, chloromethyleniminium salt. This intermediate then reacts with aniline derivatives to produce this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimizing reaction conditions to enhance yield and reduce production costs. This includes controlling reaction temperature, time, and the molar ratio of reactants. The use of alternative reagents such as methane sulfonyl chloride (MsCl) with N,N-dimethylacetamide (DMA) has also been explored to improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-acetylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Reduction Reactions: The acetyl group can be reduced to an alcohol or further to an alkane.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products:

Mechanism of Action

The biological activity of 2-Chloro-3-acetylquinoline is attributed to its ability to interact with various molecular targets. It can inhibit enzymes, bind to DNA, and disrupt cellular processes. For example, its antimicrobial activity is due to its ability to interfere with bacterial DNA synthesis, leading to cell death. In cancer cells, it can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-acetylquinoline is unique due to the presence of both the chlorine atom and the acetyl group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

1-(2-chloroquinolin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-7(14)9-6-8-4-2-3-5-10(8)13-11(9)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCAAPUPTPBSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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